molecular formula C5H8S B1619124 Propargyl ethyl sulfide CAS No. 7310-92-1

Propargyl ethyl sulfide

Cat. No.: B1619124
CAS No.: 7310-92-1
M. Wt: 100.18 g/mol
InChI Key: HGRTUSIZMXOMCD-UHFFFAOYSA-N
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Description

Propargyl ethyl sulfide (C₅H₈S, molecular weight 104.19 g/mol) is an organosulfur compound characterized by a propargyl group (HC≡C-CH₂-) attached to an ethyl sulfide moiety (-S-C₂H₅). This compound is notable for its alkyne functionality, which imparts unique reactivity in organic synthesis, particularly in click chemistry, radical-mediated reactions, and isomerization processes. Its synthesis typically involves nucleophilic substitution between propargyl halides (e.g., propargyl bromide) and sodium ethanethiolate in solvents like ethanol or benzene . The triple bond in the propargyl group enables diverse transformations, including cycloadditions and polymer modifications, making it valuable in materials science and pharmaceutical intermediates .

Preparation Methods

Synthetic Routes and Reaction Conditions: Propargyl ethyl sulfide can be synthesized through various methods. One common approach involves the nucleophilic substitution of propargyl alcohols with ethyl thiol under basic conditions . Another method includes the reaction of propargyl bromide with sodium ethyl sulfide in an aprotic solvent .

Industrial Production Methods: Industrial production of this compound typically involves large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: Propargyl ethyl sulfide undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles such as amines, alcohols, and thiols.

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols, thioethers.

    Substitution: Propargyl derivatives with different functional groups.

Scientific Research Applications

Organic Synthesis Applications

PES serves as a versatile building block in organic chemistry. Its ability to participate in various reactions allows for the synthesis of complex molecules, including:

  • Pharmaceuticals : PES is utilized in synthesizing bioactive compounds and drug candidates due to its functional groups that can undergo transformations conducive to medicinal chemistry.
  • Agrochemicals : The compound's reactivity is explored for developing new agrochemical agents, including potential insecticides.
  • Functional Materials : PES can be incorporated into materials science for creating polymers with specific properties.

Case Study: Synthesis of Sulfonylated Oxazolidinones

Recent research demonstrated a photochemical method for the carboxylative sulfonylation of propargylic amines using PES. This process involves visible light irradiation and has been shown to yield sulfonylated oxazolidinones efficiently, highlighting PES's role in sustainable chemistry practices .

Biological Applications

Emerging studies suggest that PES may exhibit antimicrobial and insecticidal properties:

  • Antimicrobial Activity : Preliminary findings indicate that PES displays activity against certain bacteria and fungi, suggesting its potential as a disinfectant or antibiotic agent.
  • Insecticidal Potential : Limited research hints at possible insecticidal effects, warranting further investigation into its efficacy and safety profile for agricultural use.

Protecting Group in Peptide Synthesis

PES is also employed as a protecting group for carboxyl functionalities during solution-phase peptide synthesis. The propargyl ester can be introduced onto amino acids, allowing for selective deprotection without affecting other groups used in peptide synthesis. This method has been shown to facilitate the synthesis of di- to tetrapeptides effectively .

Reactivity Studies

Research into the reactivity of PES has revealed its potential in various cycloaddition reactions. For instance, studies have shown that PES can participate in Lewis acid-mediated reactions to form novel cyclic structures, which are valuable intermediates in organic synthesis .

Limitations and Safety Considerations

While PES shows promise across various applications, certain limitations must be considered:

  • Safety Concerns : PES is highly flammable and can produce irritating fumes; thus, proper handling protocols are essential.
  • Environmental Impact : Ongoing research is needed to evaluate the environmental risks associated with the production and application of PES.

Mechanism of Action

The mechanism of action of propargyl ethyl sulfide involves its ability to undergo nucleophilic substitution and addition reactions. The propargyl group, with its highly nucleophilic alkyne moiety, plays a crucial role in these reactions. The sulfur atom in the ethyl sulfide group enhances the compound’s reactivity by stabilizing transition states and intermediates . This makes this compound a valuable intermediate in various synthetic transformations.

Comparison with Similar Compounds

Propargyl ethyl sulfide belongs to the broader class of propargyl sulfides and dialkyl sulfides. Below is a detailed comparison with structurally or functionally related compounds, supported by experimental data and research findings.

Phenyl Propargyl Sulfide (C₉H₈S)

  • Synthesis: Prepared via reaction of propargyl chloride with sodium benzenethiolate in ethanol, yielding ~70–85% under optimized conditions .
  • Key Differences :
    • Reactivity : The phenyl group enhances stability but reduces alkyne reactivity compared to the ethyl group in this compound.
    • Applications : Primarily used in synthesizing sulfoxides and sulfones via oxidation, whereas this compound is more suited for radical additions .

Ethyl Prop-1-ynyl Sulfide (Isomer of this compound)

  • Synthesis : Isomerized from ethyl prop-2-ynyl sulfide (this compound) using Na ethanethiolate, highlighting the thermodynamic preference for the 1-ynyl configuration .
  • Key Differences :
    • Stability : The prop-1-ynyl isomer is more stable in basic conditions, making it preferable for reductive coupling reactions in natural product synthesis (e.g., trans-isoalliin) .
    • Reactivity : The shifted triple bond position alters regioselectivity in cycloadditions.

Ethyl Isopropyl Sulfide (C₅H₁₂S)

  • Structure : A dialkyl sulfide with isopropyl instead of propargyl substituents.
  • Properties :
    • Molecular Weight : 104.21 g/mol (nearly identical to this compound) .
    • Polarity : Lower due to the absence of a triple bond, resulting in higher volatility.
  • Applications : Found in ginger as a biomarker, contrasting with this compound’s synthetic utility .

Chloroethyl Ethyl Sulfide (C₄H₉ClS)

  • Hazards: Contains a chloro substituent, increasing toxicity and corrosivity compared to non-halogenated sulfides .
  • Reactivity : The chloro group enables nucleophilic displacement reactions, whereas this compound participates in alkyne-specific transformations.

Data Table: Comparative Analysis of this compound and Analogues

Compound Molecular Formula Molecular Weight (g/mol) Synthesis Method Key Properties/Applications References
This compound C₅H₈S 104.19 Propargyl bromide + Na ethanethiolate Alkyne reactivity, radical reactions
Phenyl propargyl sulfide C₉H₈S 148.23 Propargyl chloride + Na benzenethiolate Sulfoxide/sulfone precursor
Ethyl prop-1-ynyl sulfide C₅H₈S 104.19 Isomerization of this compound Stable isomer for natural product synthesis
Ethyl isopropyl sulfide C₅H₁₂S 104.21 Natural isolation or alkylation Biological marker in ginger
Chloroethyl ethyl sulfide C₄H₉ClS 124.63 Halogenation of ethyl sulfide Toxic, used in specialty syntheses

Biological Activity

Propargyl ethyl sulfide (PES) is a compound that has garnered attention in various fields of biological and pharmaceutical research due to its unique structural properties and potential biological activities. This article delves into the biological activity of PES, exploring its synthesis, mechanisms of action, and applications based on recent studies.

Chemical Structure and Synthesis

This compound is characterized by the presence of both propargyl and ethyl sulfide functional groups. It can be synthesized through a reaction involving propargyl bromide, ethyl mercaptan, and a base such as sodium or potassium hydroxide in a water-methanol solution. This method yields PES in high purity (85-90%) under mild conditions, avoiding isomerization that can occur at elevated temperatures .

Biological Activity Overview

PES exhibits a range of biological activities that make it a candidate for further research in pharmacology:

  • Anticancer Properties : PES has been identified as a potential inhibitor of cancer cell proliferation. Studies indicate that compounds with similar structures can induce apoptosis in various cancer cell lines, suggesting that PES may share this property .
  • Protein Inhibition : The compound has been noted for its role as a scaffold in the design of tissue protein inhibitors. This suggests that PES could be utilized in developing new therapeutic agents targeting specific proteins involved in disease processes .
  • Antimicrobial Activity : Preliminary studies have shown that propargyl derivatives possess antimicrobial properties, potentially useful in treating infections caused by resistant strains of bacteria .

The biological activity of PES is believed to stem from several mechanisms:

  • Reactive Sulfur Species : The presence of the sulfur atom in PES allows it to interact with various biological molecules, leading to the formation of reactive sulfur species that can modify protein functions .
  • Photochemical Reactions : PES has been involved in photochemical reactions that enhance its reactivity and potential for forming biologically active derivatives under visible light conditions. This includes carboxylative sulfonylation reactions that yield sulfonylated heterocycles with good yields, indicating its versatility in synthetic applications .
  • Enzyme Inhibition : Research indicates that PES may inhibit specific enzymes linked to cancer progression or microbial resistance, although detailed studies are still needed to elucidate these pathways fully .

Case Studies and Research Findings

Several studies have contributed to understanding the biological activity of PES:

  • Anticancer Studies : A study demonstrated that PES and related compounds could induce apoptosis in breast cancer cells, highlighting their potential as chemotherapeutic agents. The mechanism involved the activation of caspases and modulation of Bcl-2 family proteins .
  • Antimicrobial Activity : Research published in 2023 indicated that propargyl derivatives exhibited significant antibacterial activity against Gram-positive bacteria, suggesting their potential use as novel antibiotics .
  • Photochemical Applications : A recent study explored the use of PES in visible-light-induced reactions, leading to the synthesis of complex sulfonylated products. This work emphasized the importance of PES as a versatile building block in organic synthesis with implications for drug development .

Data Table: Summary of Biological Activities

Activity TypeObservationsReferences
AnticancerInduces apoptosis in cancer cell lines
Protein InhibitionActs as a scaffold for tissue protein inhibitors
AntimicrobialEffective against Gram-positive bacteria
Photochemical ReactionsEnhances reactivity under visible light

Properties

IUPAC Name

3-ethylsulfanylprop-1-yne
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8S/c1-3-5-6-4-2/h1H,4-5H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGRTUSIZMXOMCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSCC#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10334964
Record name Propargyl ethyl sulfide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10334964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

100.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7310-92-1
Record name Propargyl ethyl sulfide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10334964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Feasible Synthetic Routes

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